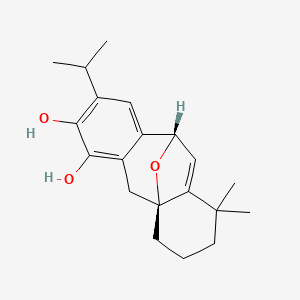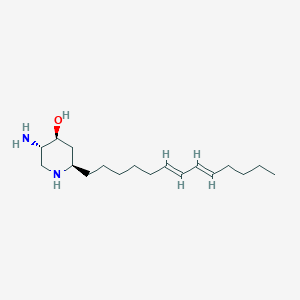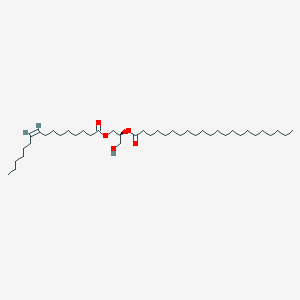
1-(9Z-hexadecenoyl)-2-docosanoyl-sn-glycerol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DG(16:1(9Z)/22:0/0:0)[iso2], also known as diacylglycerol(38:1) or DG(16:1/22:0), belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(16:1(9Z)/22:0/0:0)[iso2] is considered to be a diradylglycerol lipid molecule. DG(16:1(9Z)/22:0/0:0)[iso2] is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(16:1(9Z)/22:0/0:0)[iso2] has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, DG(16:1(9Z)/22:0/0:0)[iso2] is primarily located in the membrane (predicted from logP). In humans, DG(16:1(9Z)/22:0/0:0)[iso2] is involved in phosphatidylcholine biosynthesis PC(16:1(9Z)/22:0) pathway, phosphatidylethanolamine biosynthesis pe(16:1(9Z)/22:0) pathway, and the retinol metabolism pathway. DG(16:1(9Z)/22:0/0:0)[iso2] is also involved in several metabolic disorders, some of which include vitamin a deficiency, de novo triacylglycerol biosynthesis TG(16:1(9Z)/22:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) pathway, de novo triacylglycerol biosynthesis TG(16:1(9Z)/22:0/22:4(7Z, 10Z, 13Z, 16Z)) pathway, and de novo triacylglycerol biosynthesis TG(16:1(9Z)/22:0/20:2(11Z, 14Z)) pathway.
DG(16:1(9Z)/22:0/0:0) is a diglyceride.
Scientific Research Applications
Lipid Metabolism and Biosynthesis in the Brain
Research by Natarajan and Schmid (1977) examined the metabolism of long-chain alcohols in the brain, revealing that substances like 1-(9Z-hexadecenoyl)-2-docosanoyl-sn-glycerol are metabolized differently. This study contributes to understanding the role of such lipids in brain lipid biosynthesis (Natarajan & Schmid, 1977).
Enzymatic Substrate Suitability
Holub and Piekarski (1978) investigated the suitability of various 1,2-diacyl-sn-glycerols as substrates for diacylglycerol kinase in rat brain microsomes. Their findings are crucial for understanding the enzymatic processes involving compounds like 1-(9Z-hexadecenoyl)-2-docosanoyl-sn-glycerol (Holub & Piekarski, 1978).
Microalgae and Glycerolipids
Son et al. (2001) identified new galactolipids from marine microalgae, which included derivatives of 1-(9Z-hexadecenoyl)-2-docosanoyl-sn-glycerol. This expands our understanding of marine glycerolipid diversity and its potential applications (Son et al., 2001).
Algal Fermentation for DHA Production
Ethier et al. (2011) explored the use of algae Schizochytrium limacinum in fermenting biodiesel-derived crude glycerol for docosahexaenoic acid (DHA) production. This research is significant for biofuel and nutritional industries, involving the use of glycerolipids (Ethier et al., 2011).
Molecular Modeling of Diacylglycerols
Applegate and Glomset (1991) conducted a computer modeling study to understand the conformation of model diacylglycerols, which can include molecules similar to 1-(9Z-hexadecenoyl)-2-docosanoyl-sn-glycerol. This research aids in understanding lipid structure and behavior in biological systems (Applegate & Glomset, 1991).
Glycerolipid Metabolism in Cells
The study by Roughan and Slack (1982) on the cellular organization of glycerolipid metabolism provides insights into how cells manage lipid substances, including 1-(9Z-hexadecenoyl)-2-docosanoyl-sn-glycerol (Roughan & Slack, 1982).
properties
Product Name |
1-(9Z-hexadecenoyl)-2-docosanoyl-sn-glycerol |
|---|---|
Molecular Formula |
C41H78O5 |
Molecular Weight |
651.1 g/mol |
IUPAC Name |
[(2S)-1-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropan-2-yl] docosanoate |
InChI |
InChI=1S/C41H78O5/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-24-26-28-30-32-34-36-41(44)46-39(37-42)38-45-40(43)35-33-31-29-27-25-23-16-14-12-10-8-6-4-2/h14,16,39,42H,3-13,15,17-38H2,1-2H3/b16-14-/t39-/m0/s1 |
InChI Key |
BZRVDTDUKMXTCU-QZEPCWIRSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)O[C@@H](CO)COC(=O)CCCCCCC/C=C\CCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCCC=CCCCCCC |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-oxo-6-(1-pyrrolidinylsulfonyl)-1,3-benzoxazol-3-yl]-N-(1-phenylethyl)acetamide](/img/structure/B1244247.png)
![(2S)-4,11-diazaheptacyclo[12.6.6.02,13.03,11.05,10.015,20.021,26]hexacosa-3,5,7,9,15,17,19,21,23,25-decaen-12-one](/img/structure/B1244248.png)
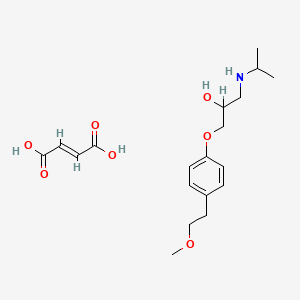

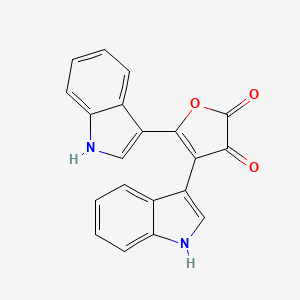
![[4-(Pyrid-3-ylaminomethyl)-2-phenylbenzoyl]methionine methyl ester hydrochloride](/img/structure/B1244255.png)
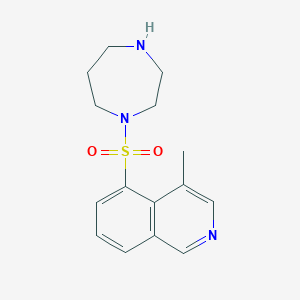
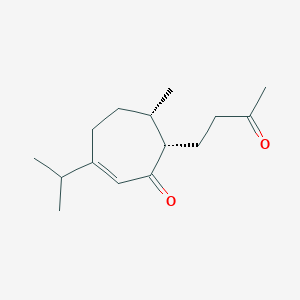
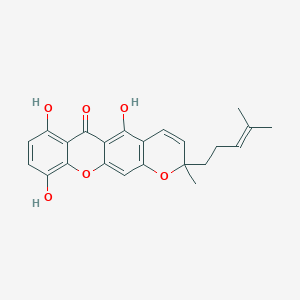

![9-Benzyl-1,5-bis[(4-methoxyphenyl)sulfonyl]-3-methylene-1,5,9-triazacyclododecane](/img/structure/B1244266.png)
